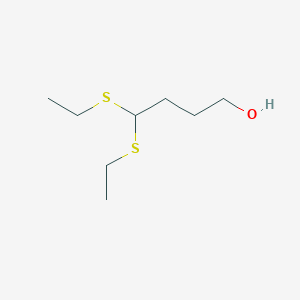

4,4-Bis(ethylsulfanyl)butan-1-OL

Description

4,4-Bis(ethylsulfanyl)butan-1-OL is a sulfur-containing alcohol characterized by a butan-1-ol backbone with two ethylsulfanyl (-S-C₂H₅) groups at the 4th carbon. Its molecular formula is C₈H₁₈OS₂, and its structure combines the hydrophilicity of the hydroxyl group with the lipophilicity of thioether moieties. This dual functionality enables unique physicochemical properties, such as moderate polarity and enhanced nucleophilicity, making it relevant in organic synthesis and material science applications.

Properties

CAS No. |

919535-20-9 |

|---|---|

Molecular Formula |

C8H18OS2 |

Molecular Weight |

194.4 g/mol |

IUPAC Name |

4,4-bis(ethylsulfanyl)butan-1-ol |

InChI |

InChI=1S/C8H18OS2/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

RJPCQIKQYZKBEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(CCCO)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(ethylsulfanyl)butan-1-OL typically involves the reaction of 4-chlorobutan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 4,4-Bis(ethylsulfanyl)butan-1-OL may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(ethylsulfanyl)butan-1-OL undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Alkyl halides, esters

Scientific Research Applications

4,4-Bis(ethylsulfanyl)butan-1-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4-Bis(ethylsulfanyl)butan-1-OL involves its interaction with specific molecular targets. The ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-OL

- Structure : Features a 4-chlorophenylthio (-S-C₆H₄Cl) group instead of ethylsulfanyl groups.

- Molecular Formula : C₁₀H₁₃ClOS.

- Key Differences :

- The aromatic chlorophenyl group increases steric bulk and electron-withdrawing effects, altering reactivity (e.g., reduced nucleophilicity compared to ethylsulfanyl groups).

- Higher molecular weight (228.73 g/mol vs. 194.35 g/mol for 4,4-Bis(ethylsulfanyl)butan-1-OL) likely impacts solubility and boiling point .

1,4-Bis[(2-chloroethyl)thio]butane

- Structure : A butane chain with two 2-chloroethylthio (-S-CH₂CH₂Cl) groups.

- Molecular Formula : C₈H₁₆Cl₂S₂.

- Key Differences: Lacks a hydroxyl group, rendering it non-polar and more suited as a solvent or alkylating agent.

4,4-Bis(Diethoxyphosphoryl)butan-1-OL

- Structure : Replaces ethylsulfanyl groups with diethoxyphosphoryl (-PO(OEt)₂) groups.

- Molecular Formula : C₁₂H₂₈O₇P₂.

- Key Differences: Phosphoryl groups confer strong hydrogen-bonding capacity and acidity (pKa ~1–2 for phosphate derivatives), contrasting with the neutral thioether groups. Applications diverge toward organophosphorus chemistry, such as flame retardants or enzyme inhibitors .

Physicochemical Properties

| Property | 4,4-Bis(ethylsulfanyl)butan-1-OL | 4-(4-Chlorophenyl)sulfanylbutan-1-OL | 1,4-Bis[(2-chloroethyl)thio]butane |

|---|---|---|---|

| Molecular Weight | 194.35 g/mol | 228.73 g/mol | 259.25 g/mol |

| Boiling Point | Est. 240–260°C* | Est. 280–300°C* | ~180–200°C** |

| Polarity | Moderate | High (due to Cl and phenyl) | Low |

| Reactivity | Nucleophilic (thioether) | Electrophilic (Cl substituent) | Alkylating agent |

Estimated based on chain length and substituent effects . *Lower due to lack of hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.